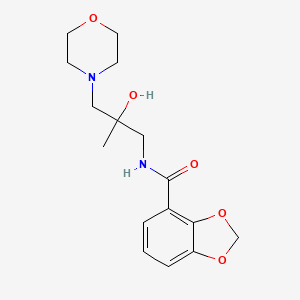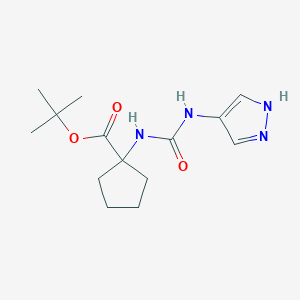
1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol, also known as NPPB, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of chloride channels and has been used to study the role of these channels in various physiological processes.
Mécanisme D'action
1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol is a potent inhibitor of chloride channels. It binds to the chloride channel and blocks the flow of chloride ions through the channel. This results in a decrease in the membrane potential and a decrease in the excitability of the cell.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. For example, this compound has been shown to inhibit insulin secretion in pancreatic beta cells. This compound has also been shown to inhibit smooth muscle contraction in blood vessels. In addition, this compound has been shown to inhibit the migration of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol has several advantages for use in lab experiments. It is a potent inhibitor of chloride channels and has been shown to be effective in a wide range of physiological processes. However, this compound also has several limitations. It is a toxic compound and can be harmful to cells at high concentrations. In addition, this compound is not selective for specific types of chloride channels and can inhibit multiple types of channels.
Orientations Futures
There are several future directions for research involving 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol. One direction is to investigate the role of chloride channels in other physiological processes using this compound. Another direction is to develop more selective inhibitors of chloride channels that can be used in specific physiological processes. Finally, research can be done to investigate the potential therapeutic uses of this compound in the treatment of diseases such as cancer and diabetes.
Méthodes De Synthèse
The synthesis of 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol involves several steps. The first step is the synthesis of 4-nitropyrazole, which is achieved by reacting 4-nitroaniline with ethyl acetoacetate in the presence of acetic anhydride. The second step involves the synthesis of 3-piperidin-1-ylpiperidine, which is achieved by reacting piperidine with 1,3-dibromopropane. The final step involves the coupling of 4-nitropyrazole and 3-piperidin-1-ylpiperidine using a palladium catalyst to yield this compound.
Applications De Recherche Scientifique
1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol has been used in various scientific research studies to investigate the role of chloride channels in different physiological processes. For example, this compound has been used to study the role of chloride channels in the regulation of insulin secretion in pancreatic beta cells. This compound has also been used to investigate the role of chloride channels in the regulation of smooth muscle contraction in blood vessels.
Propriétés
IUPAC Name |
1-(4-nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3/c22-16(13-20-11-15(9-17-20)21(23)24)12-18-6-4-5-14(10-18)19-7-2-1-3-8-19/h9,11,14,16,22H,1-8,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXZXPLZLUFSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCN(C2)CC(CN3C=C(C=N3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Fluorophenyl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone](/img/structure/B7681776.png)
![N-[1-(2-methoxyethyl)-6-oxopyridin-3-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7681778.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-ethylmorpholin-2-yl)methanamine](/img/structure/B7681785.png)
![1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-[methyl-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amino]ethanone](/img/structure/B7681803.png)
![N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide](/img/structure/B7681804.png)
![N-[2-(hydroxymethyl)cyclohexyl]-N'-[3-(2-pyrazol-1-ylethoxy)phenyl]oxamide](/img/structure/B7681811.png)
![2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide](/img/structure/B7681817.png)

![N-[ethyl-[(3-fluorophenyl)methyl]sulfamoyl]-N-methylethanamine](/img/structure/B7681846.png)
![4-ethoxy-N-[3-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-3-oxopropyl]benzenesulfonamide](/img/structure/B7681855.png)
![1-[1-(3,5-Dimethylphenyl)propan-2-yl]-3-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]urea](/img/structure/B7681862.png)
![1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea](/img/structure/B7681864.png)
![1-[2-(Hydroxymethyl)-2-methylcyclopentyl]-3-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7681871.png)
